1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one
Description
1-Phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a heterocyclic compound featuring an indol-2-one core substituted with a phenyl group at the 1-position and a functionalized imino group at the 3-position. The imino group is further modified by a (4-toluidinocarbonyl)oxy moiety, which introduces steric and electronic effects critical to its chemical and biological behavior.
The compound’s unique substitution pattern distinguishes it from simpler indol-2-ones. The 4-toluidinocarbonyl group (a toluidine derivative linked via a carbonyl-oxy bridge) enhances lipophilicity and may influence binding interactions with biological targets, such as proteins or enzymes .
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-15-11-13-16(14-12-15)23-22(27)28-24-20-18-9-5-6-10-19(18)25(21(20)26)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,27)/b24-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARNRGPQCCZLHX-GFMRDNFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxyimino Group: The oxyimino group can be introduced by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base.
Introduction of the Toluidinocarbonyl Group: The final step involves the reaction of the intermediate with 4-toluidinocarbonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one with structurally related indol-2-one derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in SNAP 37889) enhance metabolic stability but reduce solubility . Hydroxyl groups (e.g., in oxyphenisatin) improve aqueous solubility and hydrogen-bonding interactions, critical for antiproliferative activity .
Biological Relevance :
- Indol-2-ones with bulky substituents (e.g., AN1) exhibit protein-binding specificity, as seen in Huntington’s disease research .
- The absence of reported biological data for the target compound suggests a research gap; however, analogs like SNAP 37889 and oxyphenisatin provide a mechanistic basis for further study .
Detailed Research Findings
Mechanistic Insights from Analogous Compounds
- Anticancer Activity : Oxyphenisatin acetate inhibits cancer cell growth by disrupting microtubule assembly, a mechanism shared with other indol-2-one derivatives .
- Enzyme Modulation: SNAP 37889’s trifluoromethyl group enhances binding to GAL3 receptors, suggesting that the 4-toluidinocarbonyl group in the target compound may similarly optimize interactions with hydrophobic enzyme pockets .
Biological Activity
1-Phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound has attracted attention due to its potential therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Properties
- Chemical Formula : C22H17N3O3
- CAS Number : 866143-54-6
- Molecular Weight : 371.39 g/mol
The unique structure of this compound, characterized by the toluidinocarbonyl group, contributes to its distinctive chemical and biological properties. The presence of the oxyimino group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell cycle progression |
| HT-29 (Colon) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of MAPK signaling pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, which is crucial for managing autoimmune diseases. The Cancer Osaka Thyroid (COT) kinase, a target for this compound, plays a significant role in regulating inflammation.
Case Study Example :
A study investigated the effects of this compound on macrophage activation. The results showed a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound selectively inhibits COT kinase, which is involved in various signaling pathways related to cancer progression and inflammation.
- Receptor Modulation : It binds to specific receptors on cancer cells, altering their signaling pathways and promoting apoptosis.
- Cytokine Regulation : By modulating cytokine production, it helps in reducing inflammation and potentially improving outcomes in autoimmune conditions.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar indole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-Phenyl-3-{[(4-methylphenyl)oxy]imino}-1H-indol-2-one | Moderate | Low |
| 1-Phenyl-3-{[(4-chlorophenyl)oxy]imino}-1H-indol-2-one | High | Low |
Q & A
Q. What are the key synthetic strategies for preparing 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, and how can reaction conditions be optimized?
The synthesis of structurally analogous indol-2-one derivatives typically involves multi-step reactions, including:
- Cyclization : Formation of the indole core via acid- or base-catalyzed cyclization of substituted anilines or ketones .
- Functionalization : Introduction of the imino and toluidinocarbonyloxy groups via nucleophilic substitution or coupling reactions. Reaction solvents (e.g., DMF, THF) and temperatures (60–120°C) significantly influence yield and purity .
- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products .
Optimization requires systematic variation of stoichiometry, solvent polarity, and catalysts (e.g., Pd for cross-coupling) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms functional group integration (e.g., imino NH at δ 10–12 ppm) .
- FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- X-Ray Diffraction (XRD) : Resolves 3D conformation and hydrogen-bonding networks. SHELXL refinement (SHELX suite) is widely used for small-molecule crystallography .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does the toluidinocarbonyloxy substituent influence reactivity in nucleophilic or electrophilic reactions?
The toluidinocarbonyloxy group acts as an electron-withdrawing moiety, polarizing adjacent bonds and enhancing susceptibility to:
- Nucleophilic Attack : At the imino nitrogen or carbonyl carbon, depending on solvent polarity .
- Electrophilic Substitution : Directed by the indole ring’s electron-rich regions (e.g., C5 position) .
Reactivity can be modulated by substituting the toluidine moiety (e.g., electron-donating/-withdrawing groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, docking) predict biological activity or intermolecular interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict redox behavior or binding affinities .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes, receptors) by aligning the compound’s 3D structure (from XRD) with active sites .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions .
Contradictions between computational and experimental binding data may arise from solvent effects or force field limitations .
Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?
Q. How can this compound serve as a ligand in coordination chemistry, and what are the implications for catalytic applications?
- Metal Coordination : The imino nitrogen and carbonyl oxygen act as donor sites, forming complexes with transition metals (e.g., Mo, Cr, W). Photochemical reactions with metal carbonyls (e.g., Mo(CO)6) yield stable complexes .
- Catalytic Activity : Metal-indol-2-one complexes may catalyze oxidation or coupling reactions. Characterize using cyclic voltammetry (redox potential) and XRD (coordination geometry) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Side Reactions : Thermal decomposition or racemization at high temperatures. Use low-boiling solvents (e.g., acetonitrile) and controlled heating .
- Chiral Purity : Employ asymmetric catalysis (e.g., chiral auxiliaries) or enantioselective chromatography .
- Process Analytics : In-line FT-IR or HPLC monitors intermediates and byproducts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
